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Compound of Interest

Compound Name: 4-formylbenzenesulfonyl Chloride

Cat. No.: B2907312 Get Quote

For the modern medicinal chemist and researcher, the quest for novel molecular architectures

with tailored biological activity is a perpetual challenge. Success often hinges on the strategic

use of versatile building blocks, molecules that offer multiple points for diversification and

conjugation. In this context, 4-formylbenzenesulfonyl chloride (CAS No. 85822-16-8)

emerges as a compelling and highly valuable, yet perhaps underutilized, bifunctional reagent.

Its unique combination of a reactive sulfonyl chloride and a versatile aldehyde moiety within a

stable aromatic framework makes it a powerful tool for the synthesis of complex molecular

probes, targeted therapeutics, and diverse compound libraries.

This technical guide provides an in-depth exploration of the core attributes of 4-
formylbenzenesulfonyl chloride, moving beyond a simple recitation of facts to deliver field-

proven insights into its synthesis, reactivity, and application. The protocols and mechanistic

discussions that follow are designed to be self-validating, grounded in established chemical

principles and supported by authoritative references.

Molecular Profile and Physicochemical Properties
4-Formylbenzenesulfonyl chloride is a solid at room temperature, a characteristic that offers

practical advantages in handling and weighing compared to its liquid benzenesulfonyl chloride

counterpart.[1][2] The molecule's structure presents two distinct reactive centers, the

electrophilic sulfur of the sulfonyl chloride and the electrophilic carbon of the aldehyde,

enabling orthogonal chemical transformations.
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Property Value Source

CAS Number 85822-16-8 [3]

Molecular Formula C₇H₅ClO₃S [3]

Molecular Weight 204.63 g/mol [3]

Appearance Solid [2]

Boiling Point 327 °C at 760 mmHg [3]

Density 1.485 g/cm³ [3]

Storage Temperature 2-8°C under inert gas [3]

A key consideration for any sulfonyl chloride is its sensitivity to moisture. While generally more

stable than acyl chlorides, aryl sulfonyl chlorides readily undergo hydrolysis to the

corresponding sulfonic acid.[4] This necessitates handling under anhydrous conditions to

preserve the reactive sulfonyl chloride moiety.

Synthesis of 4-Formylbenzenesulfonyl Chloride: A
Practical Approach
While several synthetic routes to aryl sulfonyl chlorides are established in the literature, a

common and reliable method for preparing 4-formylbenzenesulfonyl chloride involves the

chlorosulfonation of a suitable benzaldehyde derivative or the chlorination of 4-

formylbenzenesulfonic acid. A plausible and scalable laboratory synthesis can be adapted from

established procedures for analogous compounds.[2][5]

A robust method involves the reaction of 4-formylbenzenesulfonic acid with a chlorinating agent

such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The sulfonic acid can be

prepared by the sulfonation of benzaldehyde.

Caption: Plausible synthetic route to 4-formylbenzenesulfonyl chloride.

Experimental Protocol: Synthesis from 4-Formylbenzenesulfonic Acid
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Step 1: Preparation of the Reaction Setup. A flame-dried, three-necked round-bottom flask

equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping

funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Charging the Reactants. 4-Formylbenzenesulfonic acid (1.0 eq) is added to the flask,

followed by an excess of thionyl chloride (SOCl₂, typically 3-5 eq). A catalytic amount of N,N-

dimethylformamide (DMF, ~1 drop per 10 mmol of sulfonic acid) can be added to facilitate

the reaction.

Step 3: Reaction. The reaction mixture is heated to reflux (approximately 76 °C) and

maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored

by the cessation of gas evolution (HCl and SO₂).

Step 4: Work-up. After cooling to room temperature, the excess thionyl chloride is carefully

removed under reduced pressure. The crude product is then co-evaporated with an

anhydrous solvent like toluene to remove any remaining traces of SOCl₂.

Step 5: Purification. The resulting crude 4-formylbenzenesulfonyl chloride can be purified

by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl

acetate, to yield the pure product.

Causality in Experimental Choices:

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of both

the thionyl chloride and the product sulfonyl chloride by atmospheric moisture.

Excess Thionyl Chloride: An excess of thionyl chloride is used to drive the reaction to

completion and to serve as the reaction solvent.

DMF Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with

thionyl chloride, which is a more potent chlorinating agent.

Co-evaporation with Toluene: This step is critical for removing the high-boiling thionyl

chloride, which can interfere with subsequent reactions and purification.
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The Dual Reactivity of 4-Formylbenzenesulfonyl
Chloride
The synthetic utility of 4-formylbenzenesulfonyl chloride stems from the distinct and

controllable reactivity of its two functional groups. This allows for a stepwise functionalization,

making it an ideal scaffold for building complex molecules.

Caption: Dual reactivity of 4-formylbenzenesulfonyl chloride.

Reactions at the Sulfonyl Chloride Group: The Gateway
to Sulfonamides
The sulfonyl chloride moiety is a potent electrophile that readily reacts with a wide range of

nucleophiles, most notably primary and secondary amines, to form stable sulfonamide

linkages.[6][7] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group

is a key pharmacophore in numerous approved drugs.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur

atom, followed by the elimination of a chloride ion. The reaction is typically carried out in the

presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the

hydrochloric acid byproduct.[8]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

Step 1: Dissolution. 4-Formylbenzenesulfonyl chloride (1.0 eq) is dissolved in an

anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a

flask under an inert atmosphere.

Step 2: Addition of Amine and Base. The amine (1.0-1.2 eq) and a base like triethylamine

(1.5-2.0 eq) are added to the solution, either neat or as a solution in the same solvent. The

reaction is often performed at 0 °C to control the initial exotherm.

Step 3: Reaction. The mixture is allowed to warm to room temperature and stirred for several

hours to overnight. The reaction progress can be monitored by thin-layer chromatography
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(TLC).

Step 4: Work-up. The reaction is quenched with water or a dilute aqueous acid (e.g., 1 M

HCl) to remove the excess base and its salt. The organic layer is separated, washed with

brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and

concentrated under reduced pressure.

Step 5: Purification. The crude sulfonamide is then purified by column chromatography or

recrystallization.

Reactions at the Aldehyde Group: A Hub for Molecular
Elaboration
The aldehyde functionality provides a second, orthogonal site for chemical modification. This

allows for the introduction of diverse structural motifs after the sulfonamide has been formed, or

vice versa.

Reductive Amination: The aldehyde can undergo reductive amination with primary or

secondary amines in the presence of a mild reducing agent, such as sodium

triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to form secondary or

tertiary amines, respectively.[9][10] This reaction is highly efficient and tolerates a wide range of

functional groups, making it a powerful tool in library synthesis.

Wittig Reaction: The aldehyde readily participates in the Wittig reaction, reacting with

phosphorus ylides to form alkenes.[7][11] This allows for the extension of the carbon skeleton

and the introduction of a double bond, which can be further functionalized.

Applications in Drug Discovery and Development
The bifunctional nature of 4-formylbenzenesulfonyl chloride makes it an attractive starting

material for the synthesis of targeted covalent inhibitors and complex molecular scaffolds in

drug discovery. The sulfonamide moiety can act as a hydrogen bond donor and acceptor,

interacting with protein backbones, while the aldehyde can be transformed into various

functionalities to target specific residues or to attach linkers for bioconjugation.

A particularly relevant application is in the synthesis of kinase inhibitors. Many kinase inhibitors

feature a sulfonamide group for key interactions within the ATP-binding pocket.[12][13] The
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formyl group on the 4-formylbenzenesulfonyl chloride scaffold can be elaborated to

introduce functionalities that target specific amino acid residues, thereby enhancing potency

and selectivity. For instance, the aldehyde can be converted to an amine via reductive

amination, which can then be acylated to introduce a warhead for covalent inhibition of a

cysteine residue in the target kinase.

Spectroscopic Characterization
Accurate characterization of 4-formylbenzenesulfonyl chloride is essential for its effective

use. The following are the expected key spectroscopic features based on its structure and data

from analogous compounds.[14][15][16]

¹H NMR (CDCl₃, 400 MHz):

δ 10.1 (s, 1H, -CHO)

δ 8.1-8.2 (d, 2H, Ar-H ortho to -SO₂Cl)

δ 7.9-8.0 (d, 2H, Ar-H ortho to -CHO)

¹³C NMR (CDCl₃, 101 MHz):

δ 191-192 (C=O)

δ 140-142 (C-SO₂Cl)

δ 136-138 (C-CHO)

δ 130-132 (Ar-CH)

δ 128-130 (Ar-CH)

IR (KBr, cm⁻¹):

~1700 (C=O stretch of aldehyde)

~1370 and ~1170 (asymmetric and symmetric SO₂ stretch of sulfonyl chloride)
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~2820 and ~2720 (C-H stretch of aldehyde)

Safety, Handling, and Storage
As with all sulfonyl chlorides, 4-formylbenzenesulfonyl chloride should be handled with care

in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye

damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat, is mandatory.

Handling: Avoid inhalation of dust and contact with skin and eyes. Due to its sensitivity to

moisture, it should be handled under dry conditions and stored under an inert atmosphere.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

water and other nucleophiles. Recommended storage is at 2-8 °C.[3]

Disposal: Dispose of in accordance with local, state, and federal regulations. Unused

material should be carefully quenched with a suitable nucleophile (e.g., a dilute solution of

sodium hydroxide) before disposal.

Conclusion
4-Formylbenzenesulfonyl chloride is a potent and versatile bifunctional building block that

offers significant advantages for the synthesis of complex molecules in research and drug

development. Its dual reactivity allows for the strategic and sequential introduction of diverse

chemical functionalities, enabling the construction of novel sulfonamide-containing compounds

with tailored properties. By understanding its synthesis, reactivity, and handling requirements,

researchers can effectively leverage this powerful reagent to accelerate their discovery

programs and create innovative molecular solutions to challenging biological problems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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